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molecular formula C12H18OS B8692040 2-Ethylthio-4-t-butylphenol CAS No. 64096-98-6

2-Ethylthio-4-t-butylphenol

Cat. No. B8692040
M. Wt: 210.34 g/mol
InChI Key: GEUOJJSERZXHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599451

Procedure details

To 4-t-Butylphenol (10.0 g, 0.067 moles) was added 2.8 g zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.007 mole) and 10.8% free propanol. The mixture was distilled at atmospheric pressure removing 1.8 g of n-propanol. To the mixture was added ethyl disulfide (8.2 g, 0.067 moles). The mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating under nitrogen was continued for a total of 142 hours during which temperature slowly increased to 194° C. The mixture was cooled, hydrolyzed by addition of water, and made acid with concentrated HCl. The mixture was extracted with ether. The ether extracts were dried over magnesium sulfate, filtered, and concentrated on a rotary flash evaporator. GC analysis of the concentrate indicated only two major components, 2.5 g of 4-t-butylphenol and 6.8 g of 2-ethylthio-4-t-butylphenol (49% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
zirconium
Quantity
0.007 mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:12]([S:14]SCC)[CH3:13].C(S)C>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr].[Zr]>[CH2:12]([S:14][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[CH:7][C:8]=1[OH:11])[CH3:13] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
CCCO.CCCO.CCCO.CCCO.[Zr]
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Five
Name
zirconium
Quantity
0.007 mol
Type
catalyst
Smiles
[Zr]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
194 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
removing 1.8 g of n-propanol
CUSTOM
Type
CUSTOM
Details
was removed continuously by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating under nitrogen
CUSTOM
Type
CUSTOM
Details
was continued for a total of 142 hours during which temperature
Duration
142 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
hydrolyzed by addition of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary flash evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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